2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE
Description
This compound features a bifunctional acetamide core with a benzyl-4-methylbenzenesulfonamido group at the 2-position and a 4-methoxyphenyl substituent on the nitrogen atom. Its synthesis likely involves alkylation reactions, as demonstrated in studies of N-substituted 2-phenylacetamides using benzyl chloride under phase-transfer catalysis (PTC) conditions with powdered potassium hydroxide . Structural analogs often differ in substituents on the phenyl rings or the sulfonamido group, leading to variations in physicochemical and pharmacological profiles.
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-8-14-22(15-9-18)30(27,28)25(16-19-6-4-3-5-7-19)17-23(26)24-20-10-12-21(29-2)13-11-20/h3-15H,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMPEUJJIYEVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methylbenzenesulfonamide, followed by its reaction with benzyl chloride to form N-benzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Substituted 2-Phenylacetamides with Varying Aromatic Substituents
compares the target compound’s benzylation reactivity to N-phenyl-2-phenylacetamide. The presence of the 4-methylbenzenesulfonamido group in the target compound likely alters steric and electronic effects, reducing reaction rates compared to simpler N-phenyl analogs under PTC conditions .
details flavone-derived acetamides with diverse substituents:
| Compound | Substituent (R) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| VIe (4-Chlorophenyl) | 4-Cl | 155–157 | 80 |
| VIf (4-Methoxyphenyl) | 4-OCH₃ | 187–189 | 50 |
| VIg (4-Sulfamoylphenyl) | 4-SO₂NH₂ | 153–155 | 25 |
| VIh (Naphthalen-2-yl) | Naphthyl | 195–197 | 75 |
Key Observations :
- The 4-methoxyphenyl group (VIf) exhibits higher melting points than chloro or sulfamoyl analogs, suggesting stronger intermolecular interactions due to methoxy polarity.
- Lower yields for VIf (50%) compared to VIe (80%) indicate synthetic challenges with electron-donating groups like methoxy under certain conditions .
Benzothiazole-Linked Acetamides
European patents () highlight acetamides with benzothiazole moieties, such as N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide . These compounds differ from the target molecule by replacing the sulfonamido group with a benzothiazole ring, which introduces rigidity and alters electronic properties:
Pharmacologically Active Analogs
lists opioid-related acetamides like ocfentanil and isobutyryl fentanyl , which share an acetamide backbone but feature piperidinyl and phenylethyl groups. These compounds highlight structural divergence:
- Pharmacological Activity: Unlike the target compound, fentanyl analogs target μ-opioid receptors, underscoring how minor structural changes (e.g., piperidinyl vs. sulfonamido groups) drastically alter biological targets .
- Safety Profiles : The absence of opioid-related substituents in the target compound suggests a safer toxicity profile compared to Schedule I analogs.
Substituent Effects on Physicochemical Properties
describes 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide, which shares a bulky aromatic system but lacks the sulfonamido group. Key differences include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
